1-[4-(2-Fluorophenoxy)butyl]azepane;oxalic acid
Overview
Description
1-[4-(2-Fluorophenoxy)butyl]azepane;oxalic acid is a compound that combines an azepane ring with a fluorophenoxy group and oxalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Fluorophenoxy)butyl]azepane typically involves the reaction of 2-fluorophenol with 1,4-dibromobutane to form 4-(2-fluorophenoxy)butyl bromide. This intermediate is then reacted with azepane under basic conditions to yield 1-[4-(2-fluorophenoxy)butyl]azepane. The final step involves the addition of oxalic acid to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Fluorophenoxy)butyl]azepane;oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azepane derivatives.
Scientific Research Applications
1-[4-(2-Fluorophenoxy)butyl]azepane;oxalic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(2-Fluorophenoxy)butyl]azepane;oxalic acid involves its interaction with specific molecular targets. The fluorophenoxy group can interact with various enzymes and receptors, modulating their activity. The azepane ring can enhance the compound’s binding affinity and specificity, while oxalic acid can influence the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
1-[4-(2-Chlorophenoxy)butyl]azepane: Similar structure but with a chlorine atom instead of fluorine.
1-[4-(2-Bromophenoxy)butyl]azepane: Similar structure but with a bromine atom instead of fluorine.
1-[4-(2-Methylphenoxy)butyl]azepane: Similar structure but with a methyl group instead of fluorine.
Uniqueness
1-[4-(2-Fluorophenoxy)butyl]azepane;oxalic acid is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, binding affinity, and overall chemical properties
Properties
IUPAC Name |
1-[4-(2-fluorophenoxy)butyl]azepane;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FNO.C2H2O4/c17-15-9-3-4-10-16(15)19-14-8-7-13-18-11-5-1-2-6-12-18;3-1(4)2(5)6/h3-4,9-10H,1-2,5-8,11-14H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZDSZGODGGUQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCCOC2=CC=CC=C2F.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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